3-(4-Bromophenyl)-4'-thiomethylpropiophenone
Overview
Description
3-(4-Bromophenyl)-4’-thiomethylpropiophenone is an organic compound that features a bromophenyl group and a thiomethyl group attached to a propiophenone backbone
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One of the compounds, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has shown potent activity against hiv-1 . This suggests that the compound may interact with its targets, leading to changes that inhibit the activity of certain viruses.
Biochemical Pathways
For instance, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
A compound with a similar structure, 1-(2-(1h-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, has shown potent activity against hiv-1 . This suggests that the compound may have antiviral effects at the molecular and cellular level.
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that the compound may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Bromophenyl compounds have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific biochemical context .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone typically involves multiple steps, starting with the preparation of the bromophenyl and thiomethyl intermediatesThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .
Chemical Reactions Analysis
3-(4-Bromophenyl)-4’-thiomethylpropiophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom or reduction of the carbonyl group.
Scientific Research Applications
3-(4-Bromophenyl)-4’-thiomethylpropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and reactivity.
Comparison with Similar Compounds
3-(4-Bromophenyl)-4’-thiomethylpropiophenone can be compared with similar compounds such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group but differs in its isoxazole ring structure, which imparts different chemical and biological properties.
3-(4-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one:
The uniqueness of 3-(4-Bromophenyl)-4’-thiomethylpropiophenone lies in its combination of bromophenyl and thiomethyl groups, which provide a versatile platform for various chemical transformations and potential biological activities.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPQJNTWOWDOGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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